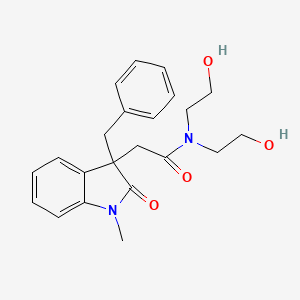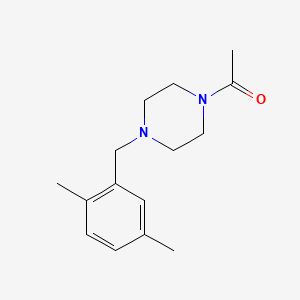![molecular formula C17H21FN6O B5465419 N-(3-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5465419.png)
N-(3-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea is a chemical compound that is commonly known as TAK-659. It is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 is currently being researched for its potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
TAK-659 works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. BTK is involved in the activation of several downstream signaling pathways that are essential for the survival and proliferation of B-cells. By inhibiting BTK activity, TAK-659 disrupts these pathways and induces apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects in preclinical studies. It inhibits BTK activity, suppresses B-cell proliferation and survival, induces apoptosis in B-cells, and enhances the activity of other anti-cancer agents. TAK-659 has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
实验室实验的优点和局限性
TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has good oral bioavailability, which makes it suitable for use in animal studies. TAK-659 has also been shown to be effective in suppressing B-cell proliferation and survival, which makes it a useful tool for studying the B-cell receptor signaling pathway. However, TAK-659 has some limitations for use in lab experiments. It is a potent inhibitor of BTK, which may lead to off-target effects. It also has limited solubility in aqueous solutions, which may limit its use in certain assays.
未来方向
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that incorporate TAK-659 with other anti-cancer agents, such as rituximab and venetoclax. Another area of interest is the evaluation of TAK-659 in other B-cell malignancies, such as mantle cell lymphoma and Waldenstrom macroglobulinemia. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of TAK-659, as well as its potential off-target effects.
合成方法
The synthesis of TAK-659 involves several steps, starting with the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(3-fluorophenyl)acetate. This intermediate is then reacted with 6-(1-pyrrolidinyl)-4-pyrimidinamine to form the key intermediate, which is subsequently treated with N,N-dimethylformamide dimethyl acetal to form TAK-659.
科学研究应用
TAK-659 has been extensively studied for its therapeutic potential in the treatment of B-cell malignancies. In preclinical studies, TAK-659 has been shown to inhibit BTK activity and suppress B-cell proliferation and survival. It has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in patients with N-(3-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea and NHL.
属性
IUPAC Name |
1-(3-fluorophenyl)-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O/c18-13-4-3-5-14(10-13)23-17(25)20-7-6-19-15-11-16(22-12-21-15)24-8-1-2-9-24/h3-5,10-12H,1-2,6-9H2,(H,19,21,22)(H2,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZAIJHUZSUOQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1H-benzimidazol-1-ylmethyl)-N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B5465346.png)

![N-[2-(benzylthio)ethyl]-2,2-dimethylpropanamide](/img/structure/B5465365.png)
![5-[(3-fluorophenoxy)methyl]-3-{[3-(1H-pyrazol-1-yl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5465370.png)
![1'-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5465373.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5465379.png)
![4-benzyl-3-ethyl-1-[5-(hydroxymethyl)-2-furoyl]-1,4-diazepan-5-one](/img/structure/B5465383.png)

![N-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]methyl}-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5465408.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5465413.png)
![1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5465427.png)

![(2R)-2-amino-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-phenylacetamide](/img/structure/B5465439.png)
![2-(2,4,5-trimethylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5465449.png)